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molecular formula C9H8Cl2O2 B8407446 Methyl 2,4-dichloro-6-methylbenzoate

Methyl 2,4-dichloro-6-methylbenzoate

Cat. No. B8407446
M. Wt: 219.06 g/mol
InChI Key: FWWCPHZSLUDHBV-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

A solution of the 4-bromo-2-chloro-6-methyl-benzoic acid methyl ester (1.31 g, 5 mmol) in DMF was treated with CuCl (1.96 g, 20 mmol) and stirred at 140° C. for 1-2 h. After this time, the reaction mixture was diluted with dichloromethane (15 mL) and the solids removed by filtration. The filtrate was concentrated. Silica gel column chromatography using, typically 30% ethyl acetate in hexane, afforded 2,4-dichloro-6-methyl-benzoic acid methyl ester (0.72 g, 65%).
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CuCl
Quantity
1.96 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH3:10])=[CH:8][C:7](Br)=[CH:6][C:5]=1[Cl:12].[Cl:14]CCl>CN(C=O)C.Cl[Cu]>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH3:10])=[CH:8][C:7]([Cl:14])=[CH:6][C:5]=1[Cl:12]

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1C)Br)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
CuCl
Quantity
1.96 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. for 1-2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1C)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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